N-[2-(2-{(E)-1-[4-(Tert-butyl)phenyl]methylidene}hydrazino)-2-oxoethyl]-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-{(E)-1-[4-(Tert-butyl)phenyl]methylidene}hydrazino)-2-oxoethyl]-2,2-diphenylacetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tert-butyl group, a phenylmethylidene hydrazino moiety, and a diphenylacetamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-{(E)-1-[4-(Tert-butyl)phenyl]methylidene}hydrazino)-2-oxoethyl]-2,2-diphenylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid. The process may involve heating and stirring to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure maximum efficiency and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-{(E)-1-[4-(Tert-butyl)phenyl]methylidene}hydrazino)-2-oxoethyl]-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(2-{(E)-1-[4-(Tert-butyl)phenyl]methylidene}hydrazino)-2-oxoethyl]-2,2-diphenylacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2-{(E)-1-[4-(Tert-butyl)phenyl]methylidene}hydrazino)-2-oxoethyl]-2,2-diphenylacetamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
N-[2-(2-{(E)-1-[4-(Tert-butyl)phenyl]methylidene}hydrazino)-2-oxoethyl]-2,2-diphenylacetamide is unique due to its specific structural features, such as the combination of tert-butyl, phenylmethylidene hydrazino, and diphenylacetamide groups
Properties
Molecular Formula |
C27H29N3O2 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(4-tert-butylphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C27H29N3O2/c1-27(2,3)23-16-14-20(15-17-23)18-29-30-24(31)19-28-26(32)25(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-18,25H,19H2,1-3H3,(H,28,32)(H,30,31)/b29-18+ |
InChI Key |
PXBZBSNHMSNIQM-RDRPBHBLSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.